molecular formula C10H12N4 B8421057 5-Imidazol-1-yl-3-methyl-benzene-1,2-diamine

5-Imidazol-1-yl-3-methyl-benzene-1,2-diamine

Cat. No.: B8421057
M. Wt: 188.23 g/mol
InChI Key: JRHAXYKFTBEDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Imidazol-1-yl-3-methyl-benzene-1,2-diamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-imidazol-1-yl-3-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H12N4/c1-7-4-8(5-9(11)10(7)12)14-3-2-13-6-14/h2-6H,11-12H2,1H3

InChI Key

JRHAXYKFTBEDMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)N)N2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-imidazol-1-yl-2-methyl-6-nitro-phenylamine (350 mg, 1.61 mmol) and 10% Palladium on carbon (40 mg) were added degassed methanol (5 mL) and TFA (5 drops). The reaction mixture was flushed and evacuated with hydrogen/vacuum line, stirred at room temperature for 14 h under hydrogen atmosphere (hydrogen balloon). The dark reaction mixture was filtered through a pad of celite and rinsed with methanol. Concentration of the filtrate gave the residue, which was diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with saturated NaHCO3, and brine and dried over Na2SO4. Concentration to dryness gave the title compound (275 mg, 91%) as a solid. 1H NMR (300 MHz, CD3OD) δ 7.87 (1H, s), 7.34 (1H, s), 7.05 (1H, s), 6.72 (1H, d, J=2.4 Hz), 6.65 (1H, d, J=2.4 Hz) 2.21 (3H, s). LCMS (M+H)+ m/z 189 (t=0.23 min.). Procedure for the Preparation of 3,4-diamino-5-methyl-benzonitrile
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

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